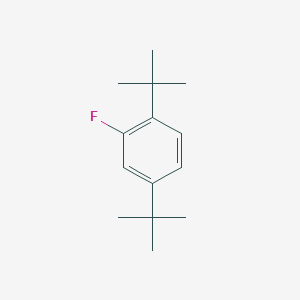

1,4-Di-tert-butyl-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Di-tert-butyl-2-fluorobenzene, also known as DTBFB, is a chemical compound that belongs to the class of aromatic compounds. It is a white crystalline solid that has a strong odor and is commonly used in scientific research. DTBFB is synthesized using various methods, and its unique properties make it an essential compound in the field of biochemical and physiological research. In

Mecanismo De Acción

1,4-Di-tert-butyl-2-fluorobenzene acts as a fluorescent probe by binding to metal ions and emitting fluorescence signals. The mechanism of action involves the formation of a complex between this compound and metal ions, which results in a change in the fluorescence properties of the compound. The binding affinity of this compound to metal ions is dependent on the size, charge, and coordination geometry of the metal ion.

Biochemical and Physiological Effects:

This compound has been shown to have minimal biochemical and physiological effects on biological systems. It has been reported to be non-toxic and non-cytotoxic at low concentrations. However, high concentrations of this compound may interfere with normal cellular processes and cause cellular damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,4-Di-tert-butyl-2-fluorobenzene has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its low toxicity, and its compatibility with various biological systems. However, the limitations of this compound include its limited solubility in aqueous solutions, its susceptibility to photobleaching, and its potential interference with other fluorescent probes.

Direcciones Futuras

The future directions for 1,4-Di-tert-butyl-2-fluorobenzene research include the development of new synthesis methods to improve its solubility and stability, the exploration of its potential applications in drug discovery and diagnostics, and the investigation of its interactions with other fluorescent probes. Additionally, the use of this compound in live-cell imaging and in vivo studies is an area of active research. The development of new techniques to improve the spatial and temporal resolution of this compound fluorescence signals is also an area of future research.

Conclusion:

In conclusion, this compound is a highly useful compound in scientific research with a wide range of applications in biochemistry and physiology. Its unique properties make it an essential tool for the detection and measurement of metal ions in biological samples, the study of protein-ligand interactions, and the investigation of enzyme kinetics. While this compound has several advantages, it also has limitations that need to be considered when designing experiments. Future research on this compound will continue to explore its potential applications and improve its utility in scientific research.

Métodos De Síntesis

1,4-Di-tert-butyl-2-fluorobenzene can be synthesized using various methods, including Friedel-Crafts alkylation, Suzuki-Miyaura coupling, and Sonogashira coupling. The Friedel-Crafts alkylation method involves the reaction of 1,4-dichloro-2-fluorobenzene with tert-butyl chloride in the presence of aluminum chloride as a catalyst. The Suzuki-Miyaura coupling method involves the reaction of 1,4-dibromo-2-fluorobenzene with tert-butyl boronic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 1,4-dibromo-2-fluorobenzene with tert-butyl acetylene in the presence of a palladium catalyst.

Aplicaciones Científicas De Investigación

1,4-Di-tert-butyl-2-fluorobenzene is commonly used in scientific research as a fluorescent probe to detect and measure the concentration of metal ions in biological samples. It is also used as a ligand to study the binding affinity of proteins and enzymes. This compound has been extensively used in the field of biochemistry and physiology, including the study of metal homeostasis, protein folding, and enzyme kinetics.

Propiedades

IUPAC Name |

1,4-ditert-butyl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERFVJGAFQUBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)

![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B7549972.png)

![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)

![4-[(E)-2-(3-fluorophenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B7549976.png)

![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7549977.png)